Cyclopropylmethanesulfinyl chloride
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Overview
Description
Cyclopropylmethanesulfinyl chloride is an organosulfur compound with the molecular formula C₄H₇ClOS It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl group attached to the methanesulfinyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanethiol with sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclopropylmethanethiol} + \text{Sulfuryl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and improved safety. The use of continuous flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylmethanesulfonic acid.
Reduction: Reduction reactions can convert it to cyclopropylmethanesulfinate.
Substitution: It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are typically carried out in the presence of a base such as pyridine.
Major Products
Oxidation: Cyclopropylmethanesulfonic acid.
Reduction: Cyclopropylmethanesulfinate.
Substitution: Cyclopropylmethanesulfonamides, cyclopropylmethanesulfonates, and cyclopropylmethanesulfonothioates.
Scientific Research Applications
Cyclopropylmethanesulfinyl chloride has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of cyclopropylmethanesulfinyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide linkages .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with the formula CH₃SO₂Cl, used in similar reactions but lacks the cyclopropyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a tolyl group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
Cyclopropylmethanesulfinyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for introducing the cyclopropylmethanesulfonyl moiety into target molecules, potentially leading to compounds with unique biological and chemical properties .
Biological Activity
Cyclopropylmethanesulfinyl chloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound features a cyclopropyl ring attached to a methanesulfinyl chloride functional group. This unique structure contributes to its reactivity and potential interactions with biological systems. The molecular formula is C4H7ClOS, and it has a molecular weight of approximately 150.62 g/mol.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. This capability allows it to interact with various biological nucleophiles, potentially leading to the formation of bioactive derivatives.
Key Mechanisms:
- Nucleophilic Substitution : The methanesulfonyl chloride moiety can react with nucleophiles such as amino acids or other biomolecules, forming sulfonamides or other derivatives that may exhibit pharmacological activity.
- Electrophilic Reactions : The compound can also participate in electrophilic reactions, which may lead to modifications of target proteins or enzymes, impacting their function.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds similar in structure have shown activity against various bacterial strains.
- Neuropharmacological Effects : There is emerging evidence suggesting potential applications in treating neurological disorders, including Alzheimer’s disease and depression.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Neuropharmacology : A study investigated the effects of related compounds on neurotransmitter systems, revealing that cyclopropane derivatives can modulate glutamate receptors, which are crucial in neurodegenerative diseases .
- Antimicrobial Activity : Research demonstrated that cyclopropane-containing compounds exhibit significant antibacterial activity against resistant strains of bacteria .
- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that this compound could effectively inhibit aldehyde dehydrogenase (ALDH), leading to altered metabolic processes in vitro.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C4H7ClOS |
---|---|
Molecular Weight |
138.62 g/mol |
IUPAC Name |
cyclopropylmethanesulfinyl chloride |
InChI |
InChI=1S/C4H7ClOS/c5-7(6)3-4-1-2-4/h4H,1-3H2 |
InChI Key |
NBFNMGSIVUAWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)Cl |
Origin of Product |
United States |
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